Cas no 1324769-52-9 (N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide)
![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide structure](https://www.kuujia.com/scimg/cas/1324769-52-9x500.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-cyano-3-methylbutan-2-yl)-2-[cyclopropyl-[(4-methoxyphenyl)methyl]amino]acetamide
- Z106368274
- AKOS033013280
- EN300-26683898
- 1324769-52-9
- N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide
-
- Inchi: 1S/C19H27N3O2/c1-14(2)19(3,13-20)21-18(23)12-22(16-7-8-16)11-15-5-9-17(24-4)10-6-15/h5-6,9-10,14,16H,7-8,11-12H2,1-4H3,(H,21,23)
- InChI Key: XOLZIIMOTACFGJ-UHFFFAOYSA-N
- SMILES: O=C(CN(CC1C=CC(=CC=1)OC)C1CC1)NC(C#N)(C)C(C)C
Computed Properties
- Exact Mass: 329.21032711g/mol
- Monoisotopic Mass: 329.21032711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 472
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 65.4Ų
N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26683898-1g |
1324769-52-9 | 90% | 1g |
$842.0 | 2023-09-12 | ||
Enamine | EN300-26683898-0.25g |
N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide |
1324769-52-9 | 95.0% | 0.25g |
$774.0 | 2025-03-20 | |
Enamine | EN300-26683898-10.0g |
N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide |
1324769-52-9 | 95.0% | 10.0g |
$3622.0 | 2025-03-20 | |
Enamine | EN300-26683898-1.0g |
N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide |
1324769-52-9 | 95.0% | 1.0g |
$842.0 | 2025-03-20 | |
Enamine | EN300-26683898-5.0g |
N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide |
1324769-52-9 | 95.0% | 5.0g |
$2443.0 | 2025-03-20 | |
Enamine | EN300-26683898-0.05g |
N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide |
1324769-52-9 | 95.0% | 0.05g |
$707.0 | 2025-03-20 | |
Enamine | EN300-26683898-2.5g |
N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide |
1324769-52-9 | 95.0% | 2.5g |
$1650.0 | 2025-03-20 | |
Enamine | EN300-26683898-0.1g |
N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide |
1324769-52-9 | 95.0% | 0.1g |
$741.0 | 2025-03-20 | |
Enamine | EN300-26683898-0.5g |
N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide |
1324769-52-9 | 95.0% | 0.5g |
$809.0 | 2025-03-20 | |
Enamine | EN300-26683898-10g |
1324769-52-9 | 90% | 10g |
$3622.0 | 2023-09-12 |
N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide Related Literature
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
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Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
Additional information on N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide
Introduction to N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide and Its Significance in Modern Chemical Research
N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide, a compound with the CAS number 1324769-52-9, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This compound has garnered attention in recent years due to its unique structural features and potential applications in the development of novel therapeutic agents. The intricate molecular framework of this compound, characterized by a complex arrangement of functional groups, makes it a subject of considerable interest for researchers exploring new chemical entities.
The molecular structure of N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide is notable for its combination of a cyano group, dimethylpropyl chain, cyclopropyl ring, and a phenyl ring substituted with a methoxy group. Each of these components contributes to the overall reactivity and potential biological activity of the compound. The cyano group, for instance, can participate in hydrogen bonding and coordinate with metal ions, while the dimethylpropyl chain provides steric hindrance that can influence the compound's solubility and interaction with biological targets.
One of the most intriguing aspects of this compound is its potential as a building block for more complex molecules. In drug discovery, such intermediates are often used to construct libraries of compounds that can be screened for biological activity. The presence of multiple reactive sites in N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications.
Recent studies have highlighted the importance of cycloalkyl groups in medicinal chemistry. Compounds containing cyclopropyl moieties have shown promise in various therapeutic areas due to their ability to enhance binding affinity and metabolic stability. The cyclopropyl ring in N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide is likely to play a crucial role in determining its interaction with biological targets. This structural feature has been observed in several high-affinity ligands and suggests that this compound may exhibit similar properties.
The phenyl ring substituted with a methoxy group is another key feature that warrants further investigation. Methoxyphenyl groups are commonly found in pharmaceuticals due to their ability to modulate electronic properties and improve bioavailability. The methoxy group can also influence the compound's solubility and permeability across biological membranes, making it an attractive feature for drug design. The combination of these functional groups in N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide suggests that it may possess multiple advantageous properties for therapeutic applications.
In the context of modern chemical research, N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide exemplifies the importance of structural diversity in drug discovery. The compound's unique combination of functional groups provides a rich scaffold for further exploration. Researchers are increasingly leveraging computational methods and high-throughput screening techniques to identify promising candidates for drug development. N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide could serve as a valuable starting point for such efforts, offering insights into new chemical space and potential therapeutic targets.
The synthesis of this compound also presents an opportunity for methodological innovation. Developing efficient synthetic routes to complex molecules like N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide can contribute to the broader field of organic chemistry by providing new strategies for constructing intricate molecular architectures. Advances in synthetic methodology are essential for enabling the rapid discovery and development of novel pharmaceuticals.
As our understanding of biological systems continues to grow, so does the demand for sophisticated chemical tools to study these systems at a molecular level. Compounds like N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide are not only potential candidates for drug development but also valuable tools for biochemical research. They can be used to probe the function of enzymes and receptors, providing insights into disease mechanisms and potential therapeutic interventions.
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential applications make it a compelling subject for further research. As scientists continue to explore new chemical entities and develop innovative synthetic strategies, compounds like this one will undoubtedly play a crucial role in advancing our understanding of biology and improving human health.
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